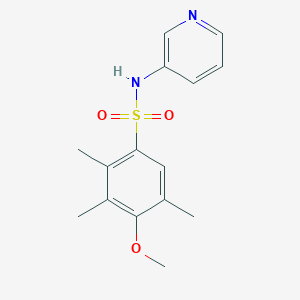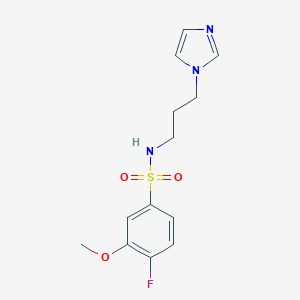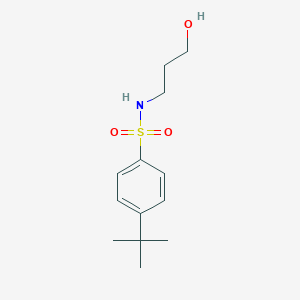
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent. MTSB is a sulfonamide derivative that has been synthesized and studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, and caution should be taken when using it in lab experiments.
Orientations Futures
There are several potential future directions for research on 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of this compound's effects on metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 3-pyridinylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is this compound, which can be purified through recrystallization.
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methoxy-2,3,5-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-8-14(11(2)12(3)15(10)20-4)21(18,19)17-13-6-5-7-16-9-13/h5-9,17H,1-4H3 |
Clé InChI |
VCSMDHJQGUKUHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
